molecular formula C14H20BrNO4S B15283495 1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-3-methylpiperidine

1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-3-methylpiperidine

Cat. No.: B15283495
M. Wt: 378.28 g/mol
InChI Key: ROOCXCGFNIQHFA-UHFFFAOYSA-N
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Description

1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-3-methylpiperidine is a chemical compound that belongs to the class of sulfonyl piperidines This compound is characterized by the presence of a bromine atom, two methoxy groups, and a sulfonyl group attached to a piperidine ring

Preparation Methods

The synthesis of 1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-3-methylpiperidine typically involves multiple steps, starting with the preparation of the key intermediate, 4-bromo-2,5-dimethoxybenzenesulfonyl chloride. This intermediate is then reacted with 3-methylpiperidine under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts to facilitate the reaction .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-3-methylpiperidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide and potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-3-methylpiperidine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-3-methylpiperidine involves its interaction with specific molecular targets in biological systems. It is believed to act on certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-3-methylpiperidine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its sulfonyl piperidine structure, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C14H20BrNO4S

Molecular Weight

378.28 g/mol

IUPAC Name

1-(4-bromo-2,5-dimethoxyphenyl)sulfonyl-3-methylpiperidine

InChI

InChI=1S/C14H20BrNO4S/c1-10-5-4-6-16(9-10)21(17,18)14-8-12(19-2)11(15)7-13(14)20-3/h7-8,10H,4-6,9H2,1-3H3

InChI Key

ROOCXCGFNIQHFA-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=C(C=C(C(=C2)OC)Br)OC

Origin of Product

United States

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